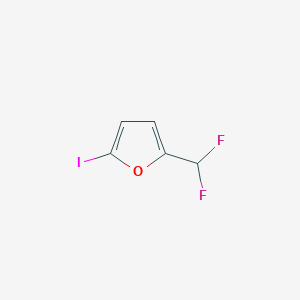
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 1,4-diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to specific sites, while the cyclopropane and carboxylic acid groups contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepane-1-carboxylic acid share structural similarities but differ in the presence of the cyclopropane ring.
Cyclopropane carboxylic acids: These compounds have the cyclopropane ring and carboxylic acid group but lack the diazepane moiety.
Uniqueness: 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the diazepane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1692450-72-8 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



